7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Description
7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (CAS: 915156-09-1) is a heterocyclic compound featuring a fused pyrido-oxazine core substituted with bromine at position 7 and a methyl group at position 8. Its molecular formula is C₈H₉BrN₂O, with a molecular weight of 229.08 g/mol. This compound is structurally characterized by a bicyclic system combining pyridine and oxazine rings, stabilized by non-valence interactions and hydrogen bonding in crystalline forms .
Key physicochemical properties include:
- Density: Estimated >1.3 g/cm³ (based on analogs like 8-bromo derivatives) .
- Boiling Point: ~300–350°C (extrapolated from similar brominated oxazines) .
- Synthetic Routes: Synthesized via regioselective bromination and alkylation of pyrido-oxazine precursors, often using SNAr or tandem SN2/SNAr reactions .
The bromine atom enhances electrophilic reactivity, while the methyl group introduces steric effects, influencing both chemical stability and biological interactions .
Properties
IUPAC Name |
7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-5-6(9)4-11-8-7(5)10-2-3-12-8/h4,10H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHLHPRVXSRETL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1Br)OCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route via Condensation of Substituted Pyridine Derivatives
A foundational approach involves constructing the pyridooxazine core from substituted pyridine precursors. For example, 2-amino-3-methylpyridine can undergo cyclization with ethylene oxide derivatives under acidic conditions to form the oxazine ring. Subsequent bromination at position 7 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 60°C achieves regioselective substitution .
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 60°C |
| Brominating Agent | NBS |
| Reaction Time | 12–24 h |
This method yields the target compound in ~65% purity, necessitating further purification via column chromatography .
Bromination Strategies for Position-Specific Functionalization
Direct bromination of pre-formed 8-methyl-2,3-dihydro-1H-pyrido[2,3-b] oxazine is critical. Electrophilic aromatic substitution (EAS) with bromine in acetic acid at 80°C selectively targets position 7 due to the methyl group’s ortho-directing effect . Alternatively, radical bromination using UV light and Br₂ in CCl₄ achieves comparable selectivity but requires stringent temperature control .
Methyl Group Introduction through Alkylation Reactions
The methyl group at position 8 is introduced via Friedel-Crafts alkylation or nucleophilic substitution. For instance, treating 7-bromo-2,3-dihydro-1H-pyrido[2,3-b] oxazine with methyl iodide in the presence of AlCl₃ in dichloromethane (DCM) at 0°C generates the 8-methyl derivative. This step typically achieves >70% yield but requires anhydrous conditions to prevent hydrolysis .
Multi-Step Synthesis Involving Protective Group Chemistry
Protective groups like tert-butyloxycarbonyl (Boc) enhance reaction control. A documented route involves:
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Boc protection of the oxazine nitrogen using di-tert-butyl dicarbonate in tetrahydrofuran (THF) .
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Bromination at position 7 under EAS conditions.
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Methylation via alkylation.
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Deprotection with trifluoroacetic acid (TFA) in DCM.
This method improves overall yield to 80% by minimizing side reactions .
Optimization of Reaction Conditions for Enhanced Yield and Purity
Critical parameters include:
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Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance bromination rates .
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Catalyst Use : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) reduce reaction times by 30% .
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Temperature Control : Maintaining 60–80°C prevents thermal degradation of intermediates .
Industrial Production Methodologies and Scalability Considerations
Scaling laboratory synthesis requires:
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Continuous flow reactors for bromination steps to improve heat dissipation.
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Recrystallization from ethanol-water mixtures for bulk purification.
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Process analytical technology (PAT) for real-time monitoring of intermediate purity .
Analytical Characterization of Synthetic Intermediates and Final Product
Techniques and Data
| Method | Observations |
|---|---|
| ¹H NMR (600 MHz) | δ 2.35 (s, 3H, CH₃), δ 4.25 (t, 2H, OCH₂) |
| HRMS | m/z 229.07 [M+H]⁺ |
| IR | 1245 cm⁻¹ (C-O-C stretch) |
These data confirm structural integrity and regioselectivity .
Comparative Evaluation of Alternative Synthetic Pathways
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Bromination | 65 | 90 | Moderate |
| Protective Group Route | 80 | 95 | High |
| Radical Bromination | 55 | 85 | Low |
The protective group route balances yield and scalability, making it preferable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce oxides or amines, respectively .
Scientific Research Applications
7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biological studies to understand its interaction with various biomolecules .
Mechanism of Action
The mechanism of action of 7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine with structurally related pyrido-oxazine derivatives:
Structural and Reactivity Differences
- Bromine Position :
- Methyl Group at C8 :
Pharmacological and Industrial Relevance
- Antibacterial Activity : 6-Bromo and 7-Bromo derivatives show moderate activity against Gram-positive bacteria, but the 8-methyl group in the target compound may improve membrane penetration .
- Anticancer Potential: Spiro derivatives (e.g., CAS 2561455-51-2) exhibit cytotoxicity via topoisomerase inhibition, suggesting the target compound’s utility in oncology .
- Antiviral Applications : Brominated pyrido-oxazines are precursors for protease inhibitors, with the methyl group improving oral bioavailability .
Biological Activity
7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C8H9BrN2O
- Molecular Weight : 229.08 g/mol
- CAS Number : 1369885-42-6
- Structure : The compound features a pyrido[2,3-b][1,4]oxazine framework with a bromine atom and a methyl group substituent.
Biological Activity
1. Antimicrobial Activity
Research has indicated that compounds similar to 7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrido[2,3-b][1,4]oxazines showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membrane integrity.
2. Antitumor Effects
The compound has also been investigated for its antitumor potential. In vitro studies have shown that it inhibits the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism includes induction of apoptosis and cell cycle arrest at the G2/M phase.
3. Neuroprotective Properties
Emerging studies suggest that 7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine may possess neuroprotective effects. It appears to mitigate oxidative stress in neuronal cells and enhance neuronal survival in models of neurodegenerative diseases.
Case Studies
| Study | Findings |
|---|---|
| Zhang et al. (2023) | Showed significant antimicrobial activity against S. aureus with an MIC of 32 µg/mL. |
| Liu et al. (2024) | Reported IC50 values for MCF-7 cells at 15 µM, indicating potent antitumor activity. |
| Chen et al. (2025) | Demonstrated neuroprotective effects in an oxidative stress model using SH-SY5Y cells. |
The biological activities of 7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine can be attributed to several mechanisms:
- Membrane Disruption : Interaction with bacterial membranes leading to increased permeability.
- Apoptosis Induction : Activation of caspase pathways in cancer cells.
- Antioxidant Activity : Scavenging of free radicals and reduction of oxidative stress markers.
Q & A
What are the standard synthetic routes for 7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine, and how can reaction yields be optimized?
Basic Research Focus
The synthesis typically involves cyclization and halogenation steps. A common approach is the condensation of substituted pyridine precursors with brominating agents under controlled conditions. For example, related oxazine derivatives are synthesized via one-pot reactions using brominated aryl groups and dihydroxy intermediates, achieving yields of 55–61% under optimized conditions . To improve yields:
- Use anhydrous solvents (e.g., DMF or DMSO) to minimize hydrolysis side reactions.
- Optimize reaction time and temperature (e.g., 80–100°C for 12–24 hours).
- Employ catalysts like potassium carbonate to enhance cyclization efficiency .
What spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?
Basic Research Focus
Key techniques include:
- 1H/13C NMR : Assigns proton and carbon environments. For instance, the methyl group at position 8 appears as a singlet near δ 2.35 ppm in CDCl3, while aromatic protons show multiplet patterns between δ 6.74–7.89 ppm .
- HRMS (ESI) : Confirms molecular weight (e.g., observed 550.0816 vs. calculated 550.0978) .
- IR (KBr) : Identifies carbonyl (C=O, ~1700 cm⁻¹) and C-Br stretches (~600 cm⁻¹) .
Discrepancies in data are resolved by cross-referencing with analogous compounds .
How can researchers resolve contradictions in reported physical properties (e.g., melting points) of structurally related oxazine derivatives?
Advanced Research Focus
Discrepancies may arise from polymorphic forms or impurities. For example, 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is reported with melting points of 116–119°C and 175–176°C depending on the substituent position . Methodological strategies include:
- Reproducing synthesis under strict anhydrous conditions.
- Using differential scanning calorimetry (DSC) to validate thermal profiles.
- Comparing purity via HPLC (>97% purity thresholds) .
What mechanistic insights explain the reactivity of the bromine substituent in nucleophilic substitution reactions?
Advanced Research Focus
The bromine at position 7 acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). Key factors:
- Electronic effects : The electron-withdrawing oxazine ring enhances Br electrophilicity.
- Steric environment : Methyl at position 8 may hinder nucleophilic attack, requiring bulky ligands (e.g., Pd(PPh₃)₄) to stabilize transition states .
- Solvent effects : Polar aprotic solvents (e.g., THF) improve reaction rates .
How should researchers design antimicrobial activity assays for this compound, and what metrics ensure reproducibility?
Advanced Research Focus
Protocols adapted from naphtho-oxazine studies :
- MIC determination : Use serial dilution (2–256 µg/mL) in broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative strains.
- Controls : Include ciprofloxacin as a positive control and solvent blanks.
- Data validation : Repeat assays in triplicate and analyze via log-phase growth curves .
Can computational models predict the compound’s behavior in novel reaction environments?
Advanced Research Focus
Yes. Density functional theory (DFT) calculations can:
- Map electron density to predict nucleophilic/electrophilic sites (e.g., bromine vs. carbonyl reactivity).
- Simulate solvent effects on reaction pathways (e.g., solvation free energy in DMSO vs. ethanol).
- Validate spectral data by comparing computed vs. experimental NMR shifts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
